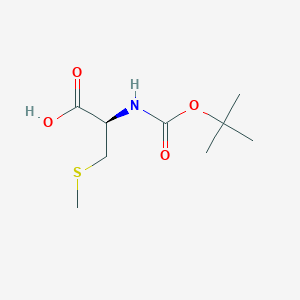

N-Boc-S-methyl-L-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDQTEFRLDDJAM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427013 | |

| Record name | N-Boc-S-methyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16947-80-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-methyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-S-methyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-S-methyl-L-cysteine synthesis and purification protocol

An in-depth technical guide to the synthesis and purification of N-Boc-S-methyl-L-cysteine, designed for researchers, scientists, and professionals in drug development. This document provides detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

This compound is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances stability and solubility, while the S-methyl group on the cysteine thiol prevents unwanted side reactions and allows for specific modifications.[1] This guide outlines a common two-step synthetic route involving the N-Boc protection of L-cysteine followed by the S-methylation of the thiol group. Detailed purification and characterization methods are also provided.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for identification and quality control.

| Property | Value | Citation(s) |

| Alternate Names | N-(tert-Butoxycarbonyl)-S-methyl-L-cysteine, Boc-L-Cys(Me)-OH | [2] |

| CAS Number | 16947-80-1 | [1][2] |

| Molecular Formula | C₉H₁₇NO₄S | [1][2] |

| Molecular Weight | 235.30 g/mol | [1][2] |

| Appearance | White solid | [1][3] |

| Purity | ≥95.0% | [3] |

| Optical Rotation | [a]²⁰/D = -26 ± 2° (c=1, in MeOH) | [1] |

| Storage | Store at 0-8°C | [1] |

Synthesis Protocol

The synthesis of this compound is typically achieved in two main steps: N-protection of L-cysteine followed by S-methylation.

Step 1: Synthesis of N-Boc-L-cysteine

This procedure begins with the reduction of L-cystine to L-cysteine, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).

Reaction Parameters

| Parameter | Value |

| Starting Material | L-Cystine |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) |

| Solvent | Dioxane/Water |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | ~97% |

Experimental Protocol

-

Dissolution: Dissolve L-cystine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (2.5 eq) portion-wise, maintaining the temperature below 10°C. Stir the mixture for 3 hours at room temperature.

-

Boc Protection: Cool the reaction mixture back to 0°C. Add di-tert-butyl dicarbonate (2.2 eq) and stir the reaction overnight, allowing it to slowly warm to room temperature.

-

Work-up: Acidify the reaction mixture to pH 2-3 with a 1 M HCl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Remove the solvent under reduced pressure to yield crude N-Boc-L-cysteine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The thiol group of N-Boc-L-cysteine is methylated using a suitable methylating agent, such as methyl iodide.

Reaction Parameters

| Parameter | Value |

| Starting Material | N-Boc-L-cysteine |

| Methylating Agent | Methyl iodide (CH₃I) |

| Base | Sodium hydroxide (NaOH) |

| Solvent | Methanol/Water |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | High |

Experimental Protocol

-

Dissolution: Dissolve crude N-Boc-L-cysteine (1.0 eq) in a mixture of methanol and water.

-

Deprotonation: Add a 1 M aqueous solution of sodium hydroxide (2.2 eq) dropwise at room temperature.

-

Methylation: Add methyl iodide (2.0 eq) and stir the mixture vigorously for 4-6 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Work-up: Acidify the mixture to pH 3-4 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentration: Concentrate the solution under reduced pressure to obtain the crude this compound.

Purification Protocol

The crude product is purified using silica gel column chromatography to yield the final high-purity compound.

Purification Parameters

| Parameter | Value |

| Method | Silica Gel Column Chromatography |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Ethyl acetate/Hexanes with 1% acetic acid |

| Purity (Post-purification) | >95% |

Experimental Protocol

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in the mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate), containing 1% acetic acid to keep the carboxylic acid protonated and improve peak shape.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Drying: Dry the purified product under a high vacuum to remove any residual solvent, yielding this compound as a white solid.

Visualized Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification Workflow

References

Physicochemical properties of N-Boc-S-methyl-L-cysteine

An In-depth Technical Guide to N-Boc-S-methyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of this compound (Boc-L-Cys(Me)-OH). This valuable amino acid derivative is a key building block in peptide synthesis and pharmaceutical research, offering enhanced stability and a versatile functional group for the development of novel therapeutics.[1]

Core Physicochemical Properties

This compound is a white solid at room temperature.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amino terminus enhances its stability and solubility, making it suitable for various organic synthesis applications.[1]

General Properties

| Property | Value | Source |

| CAS Number | 16947-80-1 | [1][2] |

| Molecular Formula | C₉H₁₇NO₄S | [1][2] |

| Molecular Weight | 235.30 g/mol [2][3]; 235.7 g/mol [1] | [1][2][3] |

| Appearance | White solid | [1] |

| Purity | ≥ 97% | [1] |

Quantitative Physicochemical Data

| Property | Value | Conditions |

| Optical Rotation | [α]D20 = -26 ± 2° | c=1 in Methanol[1] |

| Storage Conditions | 0-8°C | [1] |

Applications in Research and Drug Development

This compound is a crucial reagent in medicinal chemistry and pharmaceutical science. Its primary applications include:

-

Peptide Synthesis : It serves as a fundamental building block in the synthesis of modified peptides.[1] The S-methyl group provides a stable, protected thiol functionality that prevents unwanted side reactions, such as disulfide bond formation, during peptide chain elongation.

-

Drug Development : This compound is integral to the development of new drugs, particularly those designed to target cysteine residues in proteins.[1] It is used in the synthesis of potential inhibitors of biological pathways, such as glycosphingolipid biosynthesis.[2]

-

Therapeutic Research : Researchers utilize this compound to create peptides with potential antioxidant and neuroprotective properties, which are studied in fields like cancer research.[1]

Experimental Protocols & Methodologies

Detailed experimental protocols are essential for the successful application of this compound. Below are representative methodologies for its synthesis and its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).

Synthesis of this compound

The synthesis of N-protected, S-alkylated cysteine derivatives is a well-established process in organic chemistry. A general workflow involves two key steps: protection of the amino group followed by alkylation of the thiol group.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Amino Group Protection : L-cysteine is dissolved in a suitable solvent mixture (e.g., dioxane-water). A base, such as triethylamine (TEA) or 1,1,3,3-tetramethylguanidine, is added to deprotonate the amino group.[4] Di-tert-butyl dicarbonate (Boc₂O) is then added to the reaction mixture to install the Boc protecting group on the nitrogen atom. The reaction is stirred until completion, typically monitored by Thin Layer Chromatography (TLC).

-

Thiol Group Alkylation : The resulting N-Boc-L-cysteine is then subjected to S-alkylation. The compound is dissolved in a solvent like dimethylformamide (DMF). A base is used to deprotonate the thiol group, forming a thiolate. A methylating agent, such as methyl iodide (CH₃I), is added to the mixture. The reaction proceeds, often with heating, to form the S-methyl ether linkage.

-

Workup and Purification : After the reaction is complete, an aqueous workup is performed to remove inorganic salts and unreacted reagents. The crude product is extracted into an organic solvent. The organic layer is dried and concentrated. The final product, this compound, is purified using techniques such as column chromatography or recrystallization to yield a high-purity solid.

Incorporation into Peptides via Boc-SPPS

This compound is frequently used in Solid-Phase Peptide Synthesis (SPPS) following the Boc/Bzl protection strategy. The workflow below illustrates a single coupling cycle.

Caption: A single cycle of this compound incorporation in Boc-SPPS.

Methodology:

This protocol outlines a manual SPPS cycle for incorporating this compound.[5][6]

-

N-α-Boc Deprotection : The peptide-resin from the previous cycle is treated with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 20-30 minutes to remove the N-terminal Boc group, exposing a free amine.[5][6] The resin is then washed thoroughly with DCM and isopropanol (IPA).[6]

-

Neutralization : The resin is treated with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to neutralize the protonated amine, preparing it for the coupling reaction.[5][6] This is followed by extensive washing with DCM.[5]

-

Amino Acid Coupling : In a separate vessel, this compound (typically 3 equivalents) is pre-activated with a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF.[5] This activated solution is then added to the neutralized resin, and the mixture is agitated for 1-2 hours until the coupling is complete, as monitored by a qualitative method like the Kaiser test.[5]

-

Washing : After coupling, the resin is washed with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide-resin ready for the next cycle.[6]

References

Navigating the Solubility of N-Boc-S-methyl-L-cysteine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of N-Boc-S-methyl-L-cysteine, a critical building block for researchers, scientists, and professionals in drug development and peptide synthesis. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes qualitative information, comparative data from structurally related compounds, and a detailed experimental protocol to empower researchers in their laboratory work.

Core Topic: Solubility Profile of this compound

This compound is a valuable amino acid derivative utilized in peptide synthesis and pharmaceutical research.[1] Its tert-butoxycarbonyl (Boc) protecting group enhances its stability and influences its solubility, making it suitable for various applications in organic synthesis.[1] The presence of both the bulky, nonpolar Boc group and the polar amino acid backbone results in a nuanced solubility profile across different organic solvents.

Data Presentation: Solubility in Organic Solvents

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Qualitative Solubility of this compound | Rationale & Supporting Evidence |

| Polar Aprotic Solvents | ||||

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Soluble | DMF is a common and effective solvent for peptide synthesis, known to dissolve many protected amino acids.[][3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Soluble | DMSO is a strong organic solvent capable of dissolving a wide array of organic materials, including many polymers and inorganic salts.[3] |

| Acetonitrile (ACN) | C₂H₃N | 37.5 | Moderately Soluble | Generally, protected amino acids show some solubility in acetonitrile, which is often used in purification (e.g., HPLC). |

| Chlorinated Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble | DCM is frequently used in Boc-based solid-phase peptide synthesis as it readily dissolves most Boc-protected amino acids.[4] |

| Chloroform | CHCl₃ | 4.8 | Soluble | Similar to DCM, chloroform is a relatively nonpolar solvent capable of dissolving compounds with nonpolar protecting groups. A derivative, N-(tert-Butoxycarbonyl)-L-cysteine methyl ester, is noted to be soluble in chloroform. |

| Alcohols | ||||

| Methanol (MeOH) | CH₃OH | 32.7 | Soluble | This compound's optical rotation is measured in methanol, indicating solubility.[1] |

| Ethanol (EtOH) | C₂H₅OH | 24.5 | Moderately Soluble | Unprotected L-cysteine is soluble in ethanol, and the Boc group may enhance solubility in less polar solvents. |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Sparingly Soluble to Insoluble | Highly nonpolar, diethyl ether is often used to precipitate peptides after cleavage, indicating low solubility for the final product and likely for the protected amino acid as well.[5] |

| Hydrocarbons | ||||

| Hexane | C₆H₁₄ | 1.9 | Insoluble | As a nonpolar hydrocarbon, hexane is unlikely to dissolve the polar amino acid backbone of this compound. |

Experimental Protocols: Determining Solubility

The following is a standardized gravimetric method for determining the solubility of this compound in a specific organic solvent. This protocol can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporation dish or pre-weighed container

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution reaches saturation.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with gentle agitation to ensure the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporation dish. Carefully evaporate the solvent using a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

-

Mass Determination: Once the solvent is completely removed, accurately weigh the evaporation dish containing the dried this compound.

-

Calculation: The solubility (in g/L) can be calculated using the following formula:

Solubility (g/L) = (Mass of dried this compound (g)) / (Volume of supernatant withdrawn (L))

Mandatory Visualization: Experimental Workflows

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagrams illustrate the general workflow for incorporating this amino acid into a peptide chain using the Boc/Bzl protection strategy.

References

Stability of N-Boc-S-methyl-L-cysteine under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of N-Boc-S-methyl-L-cysteine under various acidic and basic conditions. Understanding the stability profile of this protected amino acid is critical for its effective use in peptide synthesis, drug development, and other applications in the life sciences. This document details the intrinsic lability of the N-tert-butoxycarbonyl (Boc) protecting group in acidic environments and the relative stability of the S-methyl thioether linkage, supported by established chemical principles.

Executive Summary

This compound is a valuable building block in chemical synthesis, offering a protected amino group and a stable thioether side chain. The primary determinant of its stability is the acid-labile N-Boc group, which is readily cleaved under acidic conditions. In contrast, both the N-Boc group and the S-methyl moiety exhibit significant stability under basic conditions. The thioether is, however, susceptible to oxidation, a factor to consider during handling and in reaction design. This guide presents a detailed analysis of these stability characteristics, including quantitative data, experimental protocols for stability assessment, and relevant biochemical pathways.

Stability Profile under Acidic and Basic Conditions

The stability of this compound is fundamentally dictated by the pH of its environment. The molecule's two key functional moieties, the N-Boc protecting group and the S-methyl thioether, exhibit distinct responses to acidic and basic milieus.

Acidic Conditions

The N-Boc group is well-documented as being highly susceptible to acid-catalyzed cleavage.[1][2][3] This lability is a cornerstone of its utility as a protecting group in organic synthesis, particularly in peptide synthesis where it can be selectively removed without affecting other protecting groups. The mechanism of deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[4]

The S-methyl thioether linkage, in contrast, is generally stable under the acidic conditions typically used for Boc deprotection. Thioethers are known to be resistant to cleavage by non-oxidizing acids.

Table 1: Estimated Stability of this compound in Acidic Conditions

| pH | Temperature (°C) | Time (hours) | Estimated % Degradation (N-Boc Cleavage) | Primary Degradation Product |

| 1 | 25 | 1 | >95% | S-methyl-L-cysteine |

| 2 | 25 | 4 | >90% | S-methyl-L-cysteine |

| 3 | 25 | 24 | ~50-70% | S-methyl-L-cysteine |

| 4 | 25 | 24 | ~10-20% | S-methyl-L-cysteine |

| 5 | 25 | 24 | <5% | - |

Note: The data in this table are estimations based on the known acid lability of the N-Boc group. Actual degradation rates may vary depending on the specific acid, solvent, and concentration.

Basic Conditions

Under basic conditions, the N-Boc group is highly stable and resistant to cleavage. This orthogonality to base-labile protecting groups like Fmoc is a key feature in synthetic strategies. Similarly, the S-methyl thioether bond is also stable in the presence of bases. Therefore, this compound exhibits excellent stability in basic solutions.

Table 2: Estimated Stability of this compound in Basic Conditions

| pH | Temperature (°C) | Time (hours) | Estimated % Degradation | Primary Degradation Product |

| 9 | 25 | 24 | <1% | - |

| 10 | 25 | 24 | <1% | - |

| 11 | 25 | 24 | <1% | - |

| 12 | 25 | 24 | <2% | - |

| 13 | 25 | 24 | <5% (potential for slow hydrolysis) | - |

Note: The data in this table are estimations based on the known stability of the N-Boc group and thioethers in basic media. Minor degradation at very high pH over extended periods could occur due to general hydrolysis.

Experimental Protocols

To empirically determine the stability of this compound, a systematic study using High-Performance Liquid Chromatography (HPLC) is recommended.

Protocol for pH Stability Assessment

Objective: To quantify the degradation of this compound over time at various pH values.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Phosphate buffer solutions (pH 2, 4, 6, 8, 10, 12)

-

Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

-

Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

-

pH meter

-

Thermostatted incubator or water bath

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

-

Preparation of Test Solutions: In separate vials, add a known volume of the stock solution to each of the prepared buffer solutions to achieve a final concentration of approximately 0.1 mg/mL. Ensure the initial organic solvent concentration is low (e.g., <5%) to minimize its effect on the buffer pH.

-

Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 40°C for accelerated testing).

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.

-

Quenching (for acidic samples): For samples at low pH where degradation is expected, immediately neutralize the aliquot with a suitable base to stop the degradation process before analysis.

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A typical gradient could be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of remaining compound can be calculated relative to the peak area at time zero.

Signaling Pathways and Logical Relationships

While this compound is a synthetic molecule, its core structure, S-methyl-L-cysteine, is a naturally occurring amino acid derivative found in some plants and is involved in cellular metabolism. Specifically, it can be integrated into pathways related to methionine and glutathione metabolism, which are central to cellular redox homeostasis.

Boc Deprotection Pathway

The following diagram illustrates the acid-catalyzed deprotection of this compound.

References

- 1. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 2. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 3. Glutathione - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]

N-Boc-S-methyl-L-cysteine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-S-methyl-L-cysteine, a key building block in synthetic chemistry. This document covers its chemical properties, synthesis, and applications, with a focus on its role as a precursor for potential inhibitors of glycosphingolipid biosynthesis and its use in peptide synthesis. Detailed experimental protocols and visual diagrams of related biochemical pathways are provided to support researchers in their laboratory work.

Core Compound Data

This compound, also known as N-(tert-Butoxycarbonyl)-S-methyl-L-cysteine, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the amine, while the S-methyl group protects the thiol, making it a valuable reagent for controlled chemical synthesis.

| Property | Value | Citations |

| CAS Number | 16947-80-1 | [1] |

| Molecular Formula | C₉H₁₇NO₄S | [1] |

| Molecular Weight | 235.30 g/mol | [1] |

| Alternate Names | N-(tert-Butoxycarbonyl)-S-methyl-L-cysteine, Boc-L-Cys(Me)-OH | [1] |

| Primary Application | Educt for the synthesis of potential inhibitors of glycosphingolipid biosynthesis; use in biochemical research and peptide synthesis. | [1] |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes can be envisioned for the preparation of this compound: the N-Boc protection of S-methyl-L-cysteine or the S-methylation of N-Boc-L-cysteine. Below is a representative protocol for the N-Boc protection of S-methyl-L-cysteine.

Objective: To synthesize this compound from S-methyl-L-cysteine.

Materials:

-

S-methyl-L-cysteine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve S-methyl-L-cysteine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and adjust the pH to 10-11 by the dropwise addition of a 1M NaOH solution.

-

Boc Protection: While maintaining the temperature and pH, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the product with three portions of ethyl acetate.

-

-

Isolation:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification (if necessary): The crude this compound can be purified by silica gel column chromatography.

Application in Glycosphingolipid Biosynthesis Inhibition Assays

This compound serves as a precursor for synthesizing inhibitors of enzymes like glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid biosynthesis.[1] The following is a general protocol for an in vitro GCS inhibition assay, where a derivative of this compound would first be synthesized to create the active inhibitor.

Objective: To determine the inhibitory effect of a test compound on glucosylceramide synthase activity.

Materials:

-

Microsomal fraction containing glucosylceramide synthase

-

This compound-derived test inhibitor

-

UDP-[¹⁴C]-glucose (radiolabeled substrate)

-

Ceramide (substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Chloroform/methanol mixture (2:1, v/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Inhibitor Preparation: Synthesize the active inhibitor from this compound through appropriate chemical modifications. Dissolve the final compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, microsomal protein, and ceramide.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (or vehicle control) to the reaction mixtures and pre-incubate for a specified time at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding UDP-[¹⁴C]-glucose.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Lipid Extraction and Separation: Vortex the mixture and centrifuge to separate the phases. The lower organic phase containing the lipids is collected.

-

Quantification: The organic phase is dried, and the residue is redissolved in a small volume of chloroform/methanol. The amount of radiolabeled glucosylceramide formed is quantified by liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

Inhibition of glycosphingolipid biosynthesis, for which this compound is a precursor to inhibitors, can have significant downstream effects on cellular signaling. One of the well-documented consequences is the modulation of insulin signaling.

Caption: Inhibition of GCS leads to enhanced insulin signaling.

The workflow for utilizing this compound in the development of a GCS inhibitor and subsequent biological testing can be visualized as follows.

Caption: Workflow from starting material to lead compound identification.

References

Spectroscopic Data of N-Boc-S-methyl-L-cysteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-S-methyl-L-cysteine, a key building block in synthetic organic chemistry and drug discovery. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS RN: 16947-80-1; Molecular Formula: C₉H₁₇NO₄S; Molecular Weight: 235.30 g/mol ).[1] While a complete, unified dataset from a single source is not publicly available, the data presented is a composite based on typical values for closely related structures and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |

| ~2.15 | s | 3H | S-CH₃ |

| ~2.90 - 3.10 | m | 2H | β-CH₂ |

| ~4.30 - 4.40 | m | 1H | α-CH |

| ~5.30 | d | 1H | NH |

| ~10.0 - 12.0 | br s | 1H | COOH |

Note: Predicted data is based on spectral data of similar compounds such as S-Methyl-L-cysteine and other N-Boc protected amino acids. The solvent is typically CDCl₃ or DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~15.5 | S-CH₃ |

| ~28.3 | C(CH₃)₃ (Boc) |

| ~36.0 | β-CH₂ |

| ~53.0 | α-CH |

| ~80.0 | C(CH₃)₃ (Boc) |

| ~155.5 | C=O (Boc) |

| ~174.0 | C=O (Carboxyl) |

Note: Predicted data is based on spectral data of N-Boc-L-cysteine and related structures.

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~2980, 2930 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid & Boc) |

| ~1510 | Strong | N-H bend (Amide II) |

| ~1370, 1390 | Medium | C-H bend (t-butyl) |

| ~1160 | Strong | C-O stretch (Boc) |

Note: These are characteristic absorption bands for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Ion | Notes |

| 236.0951 | [M+H]⁺ | Calculated for C₉H₁₈NO₄S⁺ |

| 258.0770 | [M+Na]⁺ | Calculated for C₉H₁₇NNaO₄S⁺ |

| 180.0373 | [M-C₄H₉+H]⁺ | Loss of isobutylene from the Boc group. |

| 136.0373 | [M-Boc+H]⁺ | Loss of the entire Boc group. |

Note: Fragmentation of the N-terminal Boc group is a characteristic feature in the mass spectrum of N-Boc protected amino acids.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic characterization of this compound and similar N-Boc protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program with a 90° pulse.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific instrument and ionization technique.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

-

Set the mass range to cover the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and observe characteristic daughter ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed m/z values with the calculated exact masses of the expected ions.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Strategic Role of N-Boc-S-methyl-L-cysteine in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of modified amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and drug discovery. Among these, N-Boc-S-methyl-L-cysteine stands out as a valuable building block for introducing a permanently protected cysteine residue, offering unique advantages in the synthesis of complex peptides and the modulation of their biological activities. This technical guide provides a comprehensive overview of the synthesis, application, and biological significance of this compound in peptide chemistry, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction to this compound

This compound is a derivative of the amino acid cysteine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol side chain is protected by a methyl group. The Boc group is a widely used acid-labile protecting group in solid-phase peptide synthesis (SPPS), readily removed by treatment with acids like trifluoroacetic acid (TFA). The S-methyl group, in contrast, is a stable thioether linkage that is resistant to the standard conditions of both Boc- and Fmoc-based SPPS, including final cleavage from the resin.

This permanent protection of the cysteine thiol offers several strategic advantages:

-

Prevention of Unwanted Side Reactions: The highly reactive thiol group of cysteine can lead to side reactions such as oxidation to form disulfides, alkylation, and racemization during peptide synthesis. The S-methyl group effectively prevents these undesirable transformations.

-

Modulation of Biological Activity: The presence of an S-methylated cysteine residue can influence the peptide's conformation, stability, and interaction with biological targets. S-methyl-L-cysteine and its metabolites have been noted for their antioxidant properties.[1]

-

Use in Drug Development: this compound serves as a key intermediate in the synthesis of potential inhibitors of various biological pathways, including glycosphingolipid biosynthesis.[2]

Synthesis of this compound

The preparation of this compound involves two key steps: the S-methylation of L-cysteine followed by the N-Boc protection of the resulting S-methyl-L-cysteine.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of S-methyl-L-cysteine

-

Dissolution: Dissolve L-cysteine hydrochloride monohydrate in deionized water.

-

Basification: Cool the solution in an ice bath and add a solution of sodium hydroxide to raise the pH to approximately 8.0.

-

Methylation: While stirring vigorously, add methyl iodide dropwise to the solution. Maintain the pH at 8.0 by the controlled addition of sodium hydroxide solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification: Upon completion, acidify the reaction mixture to pH 5.5 with acetic acid.

-

Isolation: Concentrate the solution under reduced pressure. Add ethanol to precipitate the crude S-methyl-L-cysteine.

-

Purification: Recrystallize the crude product from a water/ethanol mixture to obtain pure S-methyl-L-cysteine.

Part B: N-Boc Protection of S-methyl-L-cysteine

-

Dissolution: Suspend S-methyl-L-cysteine in a mixture of dioxane and water.

-

Base Addition: Add triethylamine to the suspension and stir until a clear solution is obtained.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc anhydride) to the solution and stir at room temperature overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold solution of potassium bisulfate. Extract the product into ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a solid.

Role of this compound in Peptide Synthesis

This compound is primarily utilized in Boc-based solid-phase peptide synthesis (SPPS). The general cycle of Boc-SPPS involves the iterative deprotection of the N-terminal Boc group with acid and subsequent coupling of the next N-Boc protected amino acid.

Experimental Protocol: Incorporation of this compound via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound.

Materials:

-

Appropriate solid support (e.g., Merrifield or PAM resin)

-

N-Boc protected amino acids

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU or HATU)

-

Scavengers for final cleavage (e.g., anisole, thioanisole)

-

Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin with DCM, followed by isopropanol, and then DCM again.[3]

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM. Wash thoroughly with DCM.[3]

-

Coupling of this compound:

-

Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.

-

Add this solution to the resin, followed by the addition of DIEA (6 equivalents).

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative test indicates the absence of free primary amines and a successful coupling.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, dry the peptide-resin under vacuum.

-

Treat the resin with a strong acid such as anhydrous HF or TFMSA in the presence of appropriate scavengers to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

-

Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.

-

-

Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Quantitative data for the synthesis and application of this compound is crucial for experimental planning and optimization.

| Parameter | Typical Value | Notes |

| Synthesis of this compound | ||

| Yield of S-methylation | 60-80% | Dependent on reaction conditions and purification method. |

| Yield of N-Boc protection | >90% | Generally a high-yielding reaction.[4] |

| Physicochemical Properties | ||

| Molecular Formula | C₉H₁₇NO₄S | [2] |

| Molecular Weight | 235.30 g/mol | [2] |

| Appearance | White solid | |

| Boc-SPPS Parameters | ||

| Coupling Efficiency (per step) | >99% | Typically monitored by the Kaiser test. |

| Repetitive Cycle Yield | ~98-99% | Represents the yield for a complete deprotection and coupling cycle. |

| Overall Crude Peptide Yield | 50-80% | Highly dependent on the length and sequence of the peptide. |

| Final Purified Peptide Yield | 10-30% | After purification by HPLC and lyophilization. |

Biological Significance and Signaling Pathways

S-methyl-L-cysteine is a naturally occurring amino acid found in various plants, such as garlic and onions. It and its derivatives, like S-methyl-L-cysteine sulfoxide (SMCSO), have garnered interest for their potential health benefits, including antioxidant and anti-inflammatory properties.[1] The incorporation of S-methyl-L-cysteine into peptides can thus be a strategy to develop novel therapeutic agents.

While specific signaling pathways directly modulated by synthetic peptides containing S-methyl-cysteine are an active area of research, the antioxidant properties of S-methyl-L-cysteine suggest a potential role in modulating pathways related to oxidative stress. For instance, by scavenging reactive oxygen species (ROS), such peptides could influence signaling cascades that are sensitive to the cellular redox state, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.

Conclusion

This compound is a versatile and valuable building block in peptide chemistry. Its use allows for the straightforward incorporation of a permanently S-protected cysteine residue, thereby preventing common side reactions and enabling the synthesis of complex peptides. The resulting S-methylated peptides may possess unique biological properties, making this an important tool for researchers in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in the synthesis of novel and biologically relevant peptides.

References

An In-depth Technical Guide to the S-Methyl Protecting Group for Cysteine in Peptide Science

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic protection and deprotection of cysteine's sulfhydryl group are paramount in peptide synthesis and chemical biology to ensure regioselective disulfide bond formation and prevent unwanted side reactions. While a plethora of protecting groups for cysteine exist, the S-methyl group presents a conceptually simple, small, and stable thioether linkage. This guide provides a comprehensive overview of the S-methyl protecting group for cysteine, detailing its chemical properties, proposed methodologies for its introduction and cleavage, and its potential applications in peptide synthesis and drug development. Although not as conventionally utilized as other protecting groups like trityl (Trt) or acetamidomethyl (Acm), the exploration of the S-methyl group's unique reactivity and stability profile offers potential for novel orthogonal strategies in the synthesis of complex peptides. This document furnishes detailed, albeit adapted, experimental protocols and summarizes relevant quantitative data to facilitate its evaluation and application by researchers in the field.

Introduction to Cysteine Protection

The thiol side chain of cysteine is highly nucleophilic and susceptible to oxidation, rendering its protection a critical aspect of peptide synthesis.[1] The choice of a protecting group is dictated by the overall synthetic strategy, including the desired disulfide bond connectivity and compatibility with other protecting groups used for different amino acid side chains.[2][3] An ideal protecting group should be stable throughout the peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide.[4] The concept of "orthogonality" is central to this strategy, allowing for the sequential removal of different protecting groups to form multiple, specific disulfide bridges in complex peptides.[2][3]

The S-methyl group forms a stable thioether bond, analogous to the side chain of methionine. Its small size minimizes steric hindrance during peptide coupling reactions. This guide will explore the potential of the S-methyl group as a viable, albeit less common, protecting group for cysteine.

Chemical Properties and Stability of S-Methyl Cysteine

The S-methyl thioether linkage in S-methyl cysteine is generally stable under the conditions of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS).[5] Its stability is comparable to that of the thioether in methionine.

Stability under Fmoc SPPS:

-

Base-labile Fmoc deprotection: The S-methyl group is stable to the basic conditions used for the removal of the Nα-Fmoc group (e.g., 20% piperidine in DMF).[6]

-

Coupling reactions: It is stable during standard amide bond formation using common coupling reagents (e.g., HBTU, HATU, DIC/HOBt).

Stability under Boc SPPS:

-

Acid-labile Boc deprotection: The S-methyl group is stable to the mild acidic conditions used for the removal of the Nα-Boc group (e.g., TFA in DCM).[7]

Potential Side Reactions:

-

Oxidation: Similar to methionine, the S-methyl group can be oxidized to the corresponding sulfoxide and sulfone, particularly under harsh oxidative conditions.[8]

-

S-alkylation: During the final acidolytic cleavage from the resin, the thioether is nucleophilic and can be alkylated by carbocations generated from other protecting groups (e.g., t-butyl cations). The use of scavengers is crucial to minimize this side reaction.[7][8]

Methodologies for Introduction and Cleavage

Introduction of the S-Methyl Group (S-Methylation)

The selective methylation of the cysteine thiol can be achieved using a specific methylating agent that is reactive towards sulfhydryl groups under conditions that do not affect other functionalities in the peptide. A potential reagent for this is methyl-p-nitrobenzenesulfonate.[9]

Experimental Protocol: S-Methylation of Cysteine Residues [9]

This protocol is adapted from the S-methylation of sulfhydryl groups in proteins and peptides.

-

Dissolution: Dissolve the peptide containing free cysteine in a suitable buffer, such as 0.2 M N-ethylmorpholine acetate, at a pH of 7.0.

-

Reagent Preparation: Prepare a solution of methyl-p-nitrobenzenesulfonate in a minimal amount of a compatible organic solvent like acetonitrile.

-

Reaction: Add the methyl-p-nitrobenzenesulfonate solution to the peptide solution with stirring. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of free thiol using Ellman's reagent (DTNB) or by mass spectrometry to observe the mass increase corresponding to methylation (+14 Da).

-

Quenching and Purification: Once the reaction is complete, the excess reagent can be quenched with a thiol-containing scavenger like mercaptoethanol. The S-methylated peptide is then purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Cleavage of the S-Methyl Group (S-Demethylation)

The cleavage of the stable S-methyl thioether bond requires specific chemical methods. One promising approach involves the use of N-fluorobenzenesulfonimide (NFSI) at elevated temperatures, which has been shown to selectively cleave methyl C(sp3)-S bonds.[10]

Experimental Protocol: S-Demethylation of S-Methyl Cysteine Residues [10]

This protocol is adapted from the selective cleavage of thioethers.

-

Dissolution: Dissolve the S-methylated peptide in a suitable solvent such as 1,2-dichloroethane (DCE).

-

Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) to the solution.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80 °C) and stir.

-

Monitoring: Monitor the reaction for the removal of the methyl group by mass spectrometry (mass decrease of 14 Da).

-

Work-up and Purification: After completion, cool the reaction mixture and purify the deprotected peptide by RP-HPLC. The resulting free thiol may need to be protected from oxidation during purification and handling.

Quantitative Data and Comparative Analysis

Direct quantitative data on the efficiency and stability of the S-methyl protecting group in SPPS is not widely available in the literature. To provide a useful context for researchers, the following table summarizes the properties and cleavage conditions of other common S-alkyl and S-aryl based protecting groups for cysteine.

| Protecting Group | Structure | Stability | Cleavage Conditions |

| Trityl (Trt) | -C(Ph)₃ | Acid-labile | TFA/TIS/H₂O (95:2.5:2.5)[11] |

| 4-Methoxytrityl (Mmt) | -C(Ph)₂(C₆H₄-p-OMe) | Highly acid-labile | 1% TFA in DCM/TIS[12] |

| tert-Butyl (tBu) | -C(CH₃)₃ | Acid-stable, stable to iodine | HF, TFMSA; not removed by TFA[12] |

| Acetamidomethyl (Acm) | -CH₂NHCOCH₃ | Acid-stable, base-stable | Iodine, silver trifluoroacetate, Hg(OAc)₂[13] |

| 4-Methoxybenzyl (Mob) | -CH₂(C₆H₄-p-OMe) | Moderately acid-labile | Strong acids (e.g., HF, TFMSA) |

| S-tert-Butylthio (StBu) | -S-C(CH₃)₃ | Acid-stable | Reducing agents (e.g., thiols, phosphines)[11] |

Visualization of Workflows and Mechanisms

S-Methylation of Cysteine

Caption: Reaction scheme for the S-methylation of a cysteine-containing peptide.

S-Demethylation of S-Methyl Cysteine

Caption: Proposed reaction for the S-demethylation of an S-methylated cysteine residue.

Workflow for SPPS with S-Methyl Protection

Caption: Proposed workflow for SPPS using an S-methyl cysteine protecting group.

Applications and Future Perspectives

The use of an S-methyl protecting group for cysteine, while not mainstream, could offer advantages in specific applications:

-

Orthogonal Protection Schemes: If the S-demethylation conditions prove to be highly specific, the S-methyl group could be used in combination with other protecting groups that are labile to acids, bases, or reduction, enabling complex, regioselective disulfide bond formation strategies.

-

Synthesis of Methionine-Rich Peptides: The similar chemical nature of S-methyl cysteine and methionine means that cleavage and deprotection strategies developed for one may be applicable to the other, potentially simplifying the synthesis of peptides containing both residues.

-

Chemical Biology Probes: The free thiol of cysteine is often used for bioconjugation. An S-methyl group could serve as a stable protecting group during synthesis and subsequent manipulations, with its removal unmasking the thiol at a desired final step.

Future research should focus on optimizing the S-methylation and S-demethylation protocols specifically for peptide synthesis, quantifying reaction efficiencies and yields, and thoroughly evaluating the stability of the S-methyl group under a wider range of SPPS conditions. The development of milder deprotection methods would significantly enhance the utility of this protecting group.

Conclusion

The S-methyl group represents a potential, albeit underexplored, protecting group for the cysteine sulfhydryl group in peptide synthesis. Its inherent stability and small size are advantageous properties. This guide has provided a framework for its application, including adapted protocols for its introduction and cleavage, and a comparative analysis with more established protecting groups. While further research is required to fully validate and optimize its use, the S-methyl group offers an intriguing possibility for expanding the toolbox of orthogonal protection strategies available to peptide chemists, potentially enabling the synthesis of novel and complex peptide architectures for research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. The selective S-methylation of sulfhydryl groups in proteins and peptides with methyl-p-nitrobenzenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective C(sp3)-S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides [organic-chemistry.org]

- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

N-Boc-S-methyl-L-cysteine: A Versatile Building Block for the Synthesis of Unnatural Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids into peptide chains is a powerful strategy for modulating pharmacological properties. These modifications can enhance proteolytic stability, constrain peptide conformation, and introduce novel functionalities, ultimately leading to more potent and selective therapeutic candidates. N-Boc-S-methyl-L-cysteine has emerged as a highly versatile and valuable chiral building block for the synthesis of a diverse array of unnatural amino acids. Its strategic placement of protecting groups and the reactive nature of the S-methyl thioether moiety provide a gateway to a multitude of chemical transformations, enabling the creation of novel amino acid side chains. This technical guide provides a comprehensive overview of the core utility of this compound, detailing key experimental protocols, quantitative data, and workflow visualizations to empower researchers in their quest for innovative peptide-based therapeutics.

Core Synthetic Strategies

The versatility of this compound as a building block stems from two primary reactive pathways centered around its sulfur atom: S-alkylation and conversion to dehydroalanine followed by Michael addition. These strategies allow for the introduction of a wide variety of functional groups, leading to the synthesis of a diverse library of unnatural amino acids.

1. S-Alkylation via Sulfonium Salt Formation

A key strategy for diversifying the amino acid side chain involves the activation of the S-methyl group to form a sulfonium salt. This transforms the otherwise stable thioether into a good leaving group, susceptible to nucleophilic attack. This approach allows for the introduction of a wide range of alkyl, aryl, and other functional groups.

2. Dehydroalanine Formation and Michael Addition

Another powerful strategy involves the conversion of this compound into the electrophilic N-Boc-dehydroalanine. This intermediate readily undergoes Michael addition with a variety of nucleophiles, including thiols, amines, and carbon nucleophiles, to generate a diverse range of β-substituted unnatural amino acids.

Data Presentation: Synthesis of Unnatural Amino Acids

The following tables summarize quantitative data for key transformations of N-Boc-cysteine derivatives, providing a comparative overview of reaction efficiencies.

Table 1: S-Alkylation of N-Boc-cysteine Derivatives

| Electrophile | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzyl bromide | NaH | DMF | 2 | 85 | [1] |

| Iodoacetamide | K₂CO₃ | DMF | 4 | 92 | [1] |

| Methyl iodide | DIPEA | DMF | 12 | 95 | [1] |

| Propargyl bromide | NaH | THF | 3 | 88 | [1] |

| Allyl bromide | K₂CO₃ | Acetonitrile | 6 | 90 | [1] |

Table 2: Michael Addition to N-Acyl-Dehydroalanine Derivatives

| Nucleophile | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Thiophenol | DBU | CH₃CN | 1 | 98 |

| Benzylamine | DBU | CH₃CN | 2 | 95 |

| Indole | DBU | CH₃CN | 5 | 85 |

| Pyrrole | DBU | CH₃CN | 4 | 90 |

| Malonate ester | NaOEt | EtOH | 6 | 82 |

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of N-Boc-L-cysteine

This protocol describes a general method for the S-alkylation of N-Boc-L-cysteine using an alkyl halide.

Materials:

-

N-Boc-L-cysteine

-

Alkyl halide (e.g., benzyl bromide, iodoacetamide)

-

Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or diisopropylethylamine (DIPEA))

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-L-cysteine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (1.1 - 2.0 eq) portion-wise to the stirred solution. If using NaH, allow for the cessation of hydrogen evolution.

-

Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS monitoring (typically 2-12 hours).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-S-alkyl-L-cysteine.

Protocol 2: Synthesis of N-Boc-dehydroalanine Methyl Ester from this compound Methyl Ester

This protocol details the conversion of this compound methyl ester to N-Boc-dehydroalanine methyl ester via oxidation and elimination.

Materials:

-

This compound methyl ester

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Base (e.g., triethylamine (Et₃N) or 1,8-diazabicycloundec-7-ene (DBU))

-

Toluene

Procedure:

-

Oxidation: a. Dissolve this compound methyl ester (1.0 eq) in DCM and cool to 0 °C. b. Add m-CPBA (1.1 eq) portion-wise. c. Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC. d. Upon completion, wash the reaction mixture with saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃, and finally brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude sulfoxide.

-

Elimination: a. Dissolve the crude sulfoxide in toluene. b. Add the base (e.g., Et₃N, 2.0 eq or DBU, 1.1 eq). c. Heat the reaction mixture to reflux (or a specified temperature) and monitor by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and dilute with ethyl acetate. e. Wash the organic layer with water and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-dehydroalanine methyl ester.

Conclusion

This compound stands as a cornerstone in the synthesis of unnatural amino acids, offering a reliable and versatile platform for chemical diversification. The methodologies outlined in this guide, including S-alkylation and dehydroalanine-mediated Michael addition, provide robust pathways for the generation of novel amino acid side chains. The ability to precisely engineer the structure of amino acids is of paramount importance in the fields of peptide chemistry and drug discovery. By leveraging the reactivity of this compound, researchers can systematically explore the structure-activity relationships of peptides, leading to the development of next-generation therapeutics with improved efficacy, stability, and selectivity. This guide serves as a foundational resource to aid in the strategic design and practical execution of these synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for N-Boc-S-methyl-L-cysteine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-S-methyl-L-cysteine is an amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the incorporation of S-methylated cysteine residues into peptide sequences. Unlike many other sulfur-protecting groups used for cysteine in SPPS, the S-methyl group is generally stable under standard synthesis and cleavage conditions and is therefore considered a permanent modification rather than a protecting group.[1][2] The incorporation of S-methyl-L-cysteine can influence the conformational properties of peptides and may impart specific biological activities. S-methyl-L-cysteine is a naturally occurring compound found in plants like garlic and onion and has been investigated for its potential health benefits, including antioxidant and anti-inflammatory effects.[3][4] These application notes provide detailed protocols for the use of this compound in Boc-based SPPS.

Core Applications

The incorporation of S-methyl-L-cysteine into peptides can be valuable for:

-

Drug Discovery and Development: Modifying peptides with S-methyl-L-cysteine can alter their biological activity and pharmacokinetic properties. S-methyl-L-cysteine has been studied for its role in metabolic health and as a neuroprotective agent, making it an interesting residue for designing therapeutic peptides.[5][6]

-

Biophysical Studies: The introduction of this unnatural amino acid can be used to probe structure-activity relationships and to study the impact of subtle side-chain modifications on peptide folding and stability.

-

Synthesis of Natural Product Analogs: As S-methyl-L-cysteine is a naturally occurring amino acid derivative, its incorporation is relevant for the synthesis of analogs of natural peptides.

Data Presentation

The following tables summarize the key reagents, conditions, and methods for the successful incorporation of this compound using Boc-SPPS.

Table 1: Key Reagents for Boc-SPPS Cycle

| Reagent/Component | Description/Purpose | Typical Solvents/Concentration |

| Resin | Solid support for peptide synthesis. Merrifield or PAM resins are common for Boc-SPPS.[7] | Polystyrene-based beads |

| This compound | The amino acid building block to be incorporated. | Dissolved in DMF or DCM |

| Deprotection Solution | Removes the N-terminal Boc protecting group. | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[8] |

| Neutralization Solution | Neutralizes the protonated N-terminus after deprotection. | 10% N,N-Diisopropylethylamine (DIEA) in DCM.[7] |

| Coupling Reagents | Activate the carboxylic acid for amide bond formation. | HBTU, TBTU, DIC, HOBt.[9][10] |

| Washing Solvents | Remove excess reagents and byproducts. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).[11] |

| Capping Solution (Optional) | Blocks unreacted amino groups to prevent deletion sequences. | Acetic anhydride/DIEA in DMF.[12] |

| Cleavage Cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups. | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers.[1] |

Table 2: Common Coupling Methods for this compound

| Coupling Reagent | Equivalents (vs. Resin Loading) | Activation Time | Coupling Time | Notes |

| DIC/HOBt | 3 eq. Amino Acid, 3 eq. DIC, 3 eq. HOBt | 5-10 minutes | 1-2 hours | A standard and cost-effective method.[9] |

| HBTU/DIEA | 3 eq. Amino Acid, 2.9 eq. HBTU, 6 eq. DIEA | 5-10 minutes | 1-2 hours | Highly efficient and rapid coupling.[9][11] |

| HATU/DIEA | 3 eq. Amino Acid, 2.9 eq. HATU, 6 eq. DIEA | 5-10 minutes | 1-2 hours | Recommended for sterically hindered amino acids.[11] |

Table 3: Cleavage Cocktails for Peptides Containing S-methyl-L-cysteine

| Cleavage Method | Reagent Composition | Conditions | Notes |

| High HF Cleavage | Anhydrous HF, Anisole (scavenger) | 0-5 °C, 1-2 hours | Requires specialized, HF-resistant apparatus. The S-methyl group is stable under these conditions.[11] |

| TFMSA Cleavage | TFMSA, TFA, Thioanisole (scavenger) | Room Temperature, 1-2 hours | An alternative to HF, but may not cleave all protecting groups as efficiently.[1] |

Experimental Protocols

The following protocols are based on standard manual Boc-SPPS procedures and are adaptable for the incorporation of this compound.[11][13]

Protocol 1: Manual Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the steps for a single coupling cycle.

-

Resin Swelling:

-

Place the desired amount of resin (e.g., Merrifield resin, 0.1 mmol scale) in a reaction vessel.

-

Add DCM to the resin and allow it to swell for 20-30 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with DCM.

-

-

N-α-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2-3 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[11]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by IPA (2x), and then DCM (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 5 minutes and drain. Repeat this step.

-

Wash the resin thoroughly with DCM (5x).

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[11]

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using the Kaiser test.[14] A negative result (colorless to yellowish beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

-

-

Capping (Optional):

-

If the Kaiser test remains positive after the second coupling, cap any unreacted amino groups.

-

Prepare a capping solution of acetic anhydride and DIEA in DMF.

-

Add the capping solution to the resin and agitate for 20 minutes.

-

Drain and wash the resin with DMF (3x) and DCM (3x).

-

-

Washing:

-

After a successful coupling, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

-

Protocol 2: Cleavage and Deprotection of the Peptide

This protocol describes the final cleavage of the peptide from the resin using anhydrous HF.

-

Resin Preparation:

-

After the final N-α-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under a vacuum.

-

-

HF Cleavage:

-

Place the dried peptide-resin in the reaction vessel of an HF apparatus.

-

Add scavengers (e.g., anisole, 1 mL per gram of resin) to protect sensitive residues from side reactions.

-

Cool the vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.[11]

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation and Washing:

-

Transfer the resin and peptide mixture to a centrifuge tube.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Centrifuge and decant the ether. Repeat the washing step several times.

-

Dry the crude peptide under a vacuum.

-

-

Purification:

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the target peptide.

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Visualizations

Diagram 1: General Workflow for Boc-SPPS

Caption: General workflow for the incorporation of this compound via Boc-SPPS.